molecular formula C18H16N2O6 B11025671 Methyl 2-({2-[2-(methoxycarbonyl)anilino]-2-oxoacetyl}amino)benzoate

Methyl 2-({2-[2-(methoxycarbonyl)anilino]-2-oxoacetyl}amino)benzoate

Cat. No.: B11025671
M. Wt: 356.3 g/mol
InChI Key: QQAWNKCRKHUKOO-UHFFFAOYSA-N
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Description

Methyl 2-({2-[2-(methoxycarbonyl)anilino]-2-oxoacetyl}amino)benzoate is a complex organic compound with a molecular formula of C22H21N2O6PS. This compound is characterized by its unique structure, which includes a benzoate group, an anilino group, and a methoxycarbonyl group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-({2-[2-(methoxycarbonyl)anilino]-2-oxoacetyl}amino)benzoate involves multiple steps. One common method includes the reaction of 2-aminobenzoic acid with methoxycarbonyl chloride to form the intermediate compound. This intermediate is then reacted with 2-oxoacetyl chloride and aniline to produce the final product. The reaction conditions typically involve the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors. The final product is purified using techniques such as recrystallization and chromatography to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-({2-[2-(methoxycarbonyl)anilino]-2-oxoacetyl}amino)benzoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxycarbonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzoates or anilines.

Scientific Research Applications

Methyl 2-({2-[2-(methoxycarbonyl)anilino]-2-oxoacetyl}amino)benzoate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-({2-[2-(methoxycarbonyl)anilino]-2-oxoacetyl}amino)benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-[(methoxycarbonyl)amino]benzoate
  • Methyl 2-[(methoxycarbonyl)anilino]carbothioylcarbamate
  • Methyl 2-[(methoxycarbonyl)anilino]phosphorothioylbenzoate

Uniqueness

Methyl 2-({2-[2-(methoxycarbonyl)anilino]-2-oxoacetyl}amino)benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical reactions and interactions, making it valuable in various research fields.

Properties

Molecular Formula

C18H16N2O6

Molecular Weight

356.3 g/mol

IUPAC Name

methyl 2-[[2-(2-methoxycarbonylanilino)-2-oxoacetyl]amino]benzoate

InChI

InChI=1S/C18H16N2O6/c1-25-17(23)11-7-3-5-9-13(11)19-15(21)16(22)20-14-10-6-4-8-12(14)18(24)26-2/h3-10H,1-2H3,(H,19,21)(H,20,22)

InChI Key

QQAWNKCRKHUKOO-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC=C1NC(=O)C(=O)NC2=CC=CC=C2C(=O)OC

Origin of Product

United States

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